molecular formula C8H17NO3 B13238554 Methyl 2-(aminooxy)-4-methylhexanoate

Methyl 2-(aminooxy)-4-methylhexanoate

Cat. No.: B13238554
M. Wt: 175.23 g/mol
InChI Key: RFKYLEFNTKVJKY-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-4-methylhexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylhexanoate backbone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminooxy)-4-methylhexanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the desired compound with high efficiency . The reaction proceeds as follows: [ \text{Aminooxyacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminooxy)-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminooxy compounds.

Scientific Research Applications

Methyl 2-(aminooxy)-4-methylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-4-methylhexanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Aminooxyacetic acid: A precursor in the synthesis of methyl 2-(aminooxy)-4-methylhexanoate.

    Oxime derivatives: Compounds with similar reactivity due to the presence of an oxime group.

    Aminooxy-functionalized sugars and nucleosides: Used in bioconjugation and click chemistry.

Uniqueness: this compound stands out due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylhexanoate backbone. This unique combination makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(aminooxy)-4-methylhexanoate is a chemical compound that has attracted significant attention in various scientific fields, particularly in organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an aminooxy group (-ONH2) attached to a methylhexanoate backbone. The molecular formula is C8H17NO3C_8H_{17}NO_3, with a molecular weight of 175.23 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with carbonyl-containing compounds. The aminooxy group can form covalent bonds with these compounds, resulting in stable oxime linkages. This mechanism is crucial for its role in enzyme inhibition and protein modification .

Key Mechanisms:

  • Enzyme Inhibition: The compound modifies the active sites of enzymes, affecting metabolic pathways.
  • Protein Modification: It can react with proteins to alter their function, which is valuable in biochemical research.

Biological Applications

This compound has several notable applications in scientific research:

  • Anticancer Research: Preliminary studies indicate its potential as an anticancer agent, particularly against colorectal tumor cells. The compound's ability to inhibit cell growth suggests it may interfere with cancer cell metabolism.
  • Enzyme Studies: It is utilized to study enzyme mechanisms due to its reactivity with carbonyl groups, providing insights into enzyme functions and interactions.
  • Organic Synthesis: As an intermediate in organic chemistry, it facilitates the synthesis of various pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on colorectal cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through metabolic disruption.

Case Study 2: Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes demonstrated that this compound effectively inhibited enzyme activity by forming covalent modifications at the active sites. This finding highlights its potential as a tool for investigating enzyme functions in metabolic pathways.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits growth of colorectal tumor cells
Enzyme InhibitionModifies active sites of enzymes, affecting their functionality
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-aminooxy-4-methylhexanoate

InChI

InChI=1S/C8H17NO3/c1-4-6(2)5-7(12-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

RFKYLEFNTKVJKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)OC)ON

Origin of Product

United States

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